N-(methoxycarbonyl)-O-methyl-L-threonine

Description

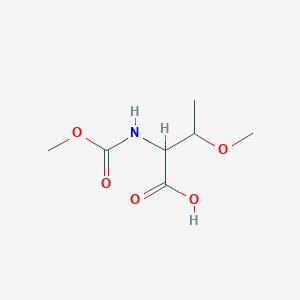

N-(Methoxycarbonyl)-O-methyl-L-threonine is a chemically modified amino acid derivative where the amino group is protected by a methoxycarbonyl (MeO-CO-) group, and the hydroxyl group of the threonine side chain is methylated. This compound is primarily utilized in peptide synthesis and chemical biology as a protected building block to prevent undesired reactions during coupling processes .

Synthesis: The synthesis involves direct methylation of the hydroxyl group and protection of the amino group. For example, Chen and Benoiton (1979) reported a method for preparing N-(tert-butyloxycarbonyl)-O-methyl-L-threonine by reacting L-threonine with methyl iodide under basic conditions, followed by Boc protection . Adapting this approach, replacing the Boc group with a methoxycarbonyl moiety would yield the target compound.

Properties

Molecular Formula |

C7H13NO5 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-methoxy-2-(methoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10) |

InChI Key |

PAISMPKJXOZRKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonine typically involves the protection of functional groups and subsequent coupling reactionsThe reaction conditions often involve the use of protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(methoxycarbonyl)-O-methyl-L-threonine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(methoxycarbonyl)-O-methyl-L-threonine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of novel therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonylamino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(methoxycarbonyl)-O-methyl-L-threonine with structurally related compounds:

Key Differences and Rationale

Protecting Group Stability :

- Methoxycarbonyl : Less commonly used than Boc or Fmoc, but offers unique stability in basic environments, making it suitable for specific coupling strategies .

- Boc (tert-butoxycarbonyl) : Acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, widely used in SPPS .

- Fmoc (Fluorenylmethyloxycarbonyl) : Base-labile (cleaved with piperidine), preferred for orthogonal protection schemes .

Functional Group Reactivity :

- Methylation of the hydroxyl group (as in O-methyl-L-threonine derivatives) reduces polarity and enhances metabolic stability compared to free hydroxyl analogues .

- Acetyl or allyl groups (e.g., O-acetyl, O-allyl) introduce distinct cleavage mechanisms, enabling targeted deprotection in multi-step syntheses .

Biological Activity: Methoxycarbonyl derivatives of isoquinoline alkaloids (e.g., (+)-N-(methoxycarbonyl)-N-nordicentrin) exhibit cytotoxicity against cancer cells (IC₅₀ ≤ 20 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.